1-Bromo-3-chloro-2-isocyanatobenzene
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Overview
Description
1-Bromo-3-chloro-2-isocyanatobenzene is an organic compound with the molecular formula C7H3BrClNO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isocyanate groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-isocyanatobenzene can be synthesized through various methods. One common approach involves the electrophilic substitution of 3-chlorophenyltrimethylgermanium with bromine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic substitution reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles, forming urea derivatives.
Common Reagents and Conditions:
Grignard Reagents: Used for substitution reactions to introduce alkyl or aryl groups.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the reagents used, various substituted benzene derivatives can be formed.
Urea Derivatives: Formed through addition reactions with nucleophiles.
Scientific Research Applications
1-Bromo-3-chloro-2-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-isocyanatobenzene involves its ability to act as an electrophile due to the presence of the isocyanate group. This allows it to react with nucleophiles, forming stable covalent bonds. The bromine and chlorine atoms also contribute to its reactivity by participating in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Similar structure but lacks the isocyanate group.
1-Bromo-4-chlorobenzene: Another isomer with different substitution positions.
2-Chlorophenyl isocyanate: Similar functional groups but different substitution pattern.
Uniqueness: 1-Bromo-3-chloro-2-isocyanatobenzene is unique due to the presence of both halogen atoms and the isocyanate group on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H3BrClNO |
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Molecular Weight |
232.46 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H3BrClNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
InChI Key |
IXJRKNYPQVUWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=C=O)Cl |
Origin of Product |
United States |
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